
2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine is a fluorinated organic compound with the molecular formula C13H18F3N2O. This compound is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a cyclohexene ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine typically involves the reaction of a trifluoromethyl ketone with a morpholine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or cyclohexene derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The morpholine ring may also contribute to the compound’s binding affinity to certain proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoromethyl functionality but lacking the morpholine and cyclohexene rings.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: Contains a pyridine ring instead of the morpholine and cyclohexene rings.
Uniqueness
2,2,2-Trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the cyclohexene ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H17F3N2O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine |
InChI |
InChI=1S/C12H17F3N2O/c13-12(14,15)11(16)9-3-1-2-4-10(9)17-5-7-18-8-6-17/h4H,1-3,5-8,16H2 |
InChI Key |
ARAATLQFURHXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=C(C(F)(F)F)N)C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



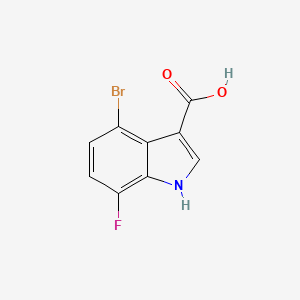
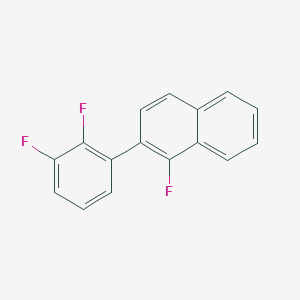
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


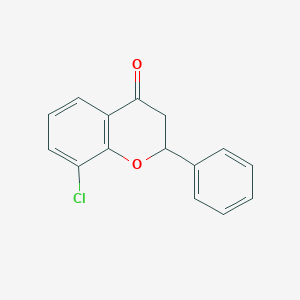
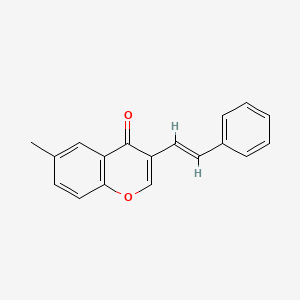

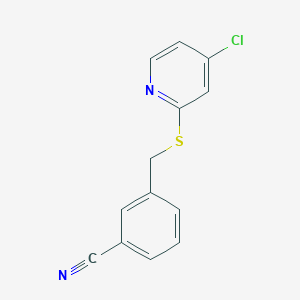
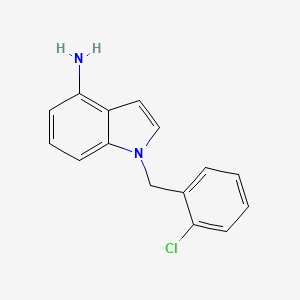
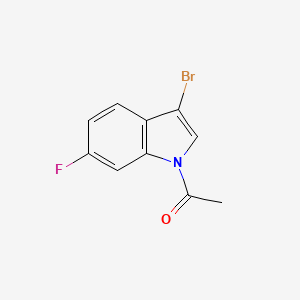
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)

